molecular formula C5H12O7P2 B13444167 Isopentenyl Pyrophosphate-d5 Triammonium Salt

Isopentenyl Pyrophosphate-d5 Triammonium Salt

Cat. No.: B13444167
M. Wt: 251.12 g/mol
InChI Key: NUHSROFQTUXZQQ-KPAILUHGSA-N
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Description

Isopentenyl Pyrophosphate-d5 Triammonium Salt (IPP-d5 Triammonium Salt) is a deuterated derivative of isopentenyl pyrophosphate (IPP), a critical intermediate in the mevalonate (MVA) and methylerythritol 4-phosphate (MEP) pathways of isoprenoid biosynthesis. The compound is chemically defined as a triammonium salt with molecular formula C5H21N3O7P2 (deuterated at five positions) and CAS number 116057-53-5 . Its non-deuterated counterpart, Isopentenyl Pyrophosphate Triammonium Salt (IPP Triammonium Salt), shares the same core structure but lacks isotopic labeling.

IPP-d5 is primarily utilized in metabolic tracing studies and synthetic chemistry, particularly for preparing antitumor agents like phosphohalohydrins . Its deuterium labeling enables precise tracking in mass spectrometry and nuclear magnetic resonance (NMR) analyses without significantly altering biochemical reactivity . Commercial suppliers, such as TRC and Santa Cruz Biotechnology, offer IPP-d5 in research-grade purity, though exact specifications vary .

Properties

Molecular Formula

C5H12O7P2

Molecular Weight

251.12 g/mol

IUPAC Name

[4,4-dideuterio-3-(trideuteriomethyl)but-3-enyl] phosphono hydrogen phosphate

InChI

InChI=1S/C5H12O7P2/c1-5(2)3-4-11-14(9,10)12-13(6,7)8/h1,3-4H2,2H3,(H,9,10)(H2,6,7,8)/i1D2,2D3

InChI Key

NUHSROFQTUXZQQ-KPAILUHGSA-N

Isomeric SMILES

[2H]C(=C(CCOP(=O)(O)OP(=O)(O)O)C([2H])([2H])[2H])[2H]

Canonical SMILES

CC(=C)CCOP(=O)(O)OP(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthesis of Deuterium-Labeled Isopentenol (Isopentenol-d5)

The deuteration of isopentenol involves selective hydrogen-deuterium exchange or synthesis from deuterated starting materials. Common methods include:

  • Reduction of deuterated precursors: Using deuterated reagents such as lithium aluminum deuteride (LiAlD4) to reduce carbonyl compounds to alcohols labeled with deuterium.
  • Hydrogen-deuterium exchange: Catalytic exchange in the presence of deuterium oxide (D2O) under acidic or basic conditions to replace labile hydrogens with deuterium.

The resulting isopentenol-d5 retains five deuterium atoms, typically positioned on the methyl and vinylic carbons, as confirmed by NMR spectroscopy.

Phosphorylation to Isopentenyl Pyrophosphate-d5

The key step involves phosphorylation of isopentenol-d5 to form the diphosphate ester. The most widely reported method includes:

  • Condensation with Pyrophosphoric Acid or Pyrophosphate Salts:

    • Isopentenol-d5 is reacted with pyrophosphoric acid or tris(tetrabutylammonium) hydrogen pyrophosphate under controlled conditions.
    • The reaction is typically performed in anhydrous solvents such as acetonitrile or dimethylformamide (DMF) to avoid hydrolysis.
    • The mixture is stirred at low temperatures (0–4 °C) to minimize side reactions.
    • After completion, the product is isolated by chromatographic purification on cellulose or ion-exchange resins.
  • Use of Tosylate Intermediates:

    • Isopentenol-d5 can be converted to its corresponding tosylate derivative.
    • The tosylate is then treated with tris(tetrabutylammonium) hydrogen pyrophosphate to yield the diphosphate ester.
    • This two-step method improves yield and purity.

Formation of Triammonium Salt

The crude Isopentenyl Pyrophosphate-d5 is converted to the triammonium salt form by neutralization with ammonium hydroxide:

  • The diphosphate acid is dissolved in aqueous ammonium hydroxide (typically 10 mM NH4OH in a 7:3 methanol:water mixture).
  • The solution is stirred at room temperature to ensure complete neutralization.
  • The triammonium salt precipitates or remains in solution depending on conditions and is isolated by lyophilization or evaporation under reduced pressure.

Purification and Characterization

Data Summary of Preparation Parameters

Preparation Step Conditions/Details Notes/Outcomes References
Deuteration of isopentenol Use of LiAlD4 reduction or D2O exchange Incorporation of 5 deuterium atoms confirmed by NMR
Tosylation of isopentenol-d5 Reaction with tosyl chloride in pyridine Tosylate intermediate for improved phosphorylation
Phosphorylation Reaction with tris(tetrabutylammonium) hydrogen pyrophosphate in DMF or acetonitrile, 0–4 °C Formation of diphosphate ester
Neutralization Treatment with 10 mM NH4OH in methanol:water (7:3) Formation of triammonium salt
Purification Cellulose chromatography or ion-exchange chromatography Purity ≥ 98%
Characterization NMR, MS, HPLC, elemental analysis Confirmation of structure and isotopic labeling

In-Depth Research Findings Related to Preparation

  • Studies on enzyme interactions (e.g., farnesyl diphosphate synthase) utilize Isopentenyl Pyrophosphate-d5 to elucidate biosynthetic mechanisms, requiring highly pure and well-characterized isotopologues.
  • The synthetic routes involving tosylate intermediates followed by pyrophosphate substitution have demonstrated higher yields and facilitated scale-up for biochemical studies.
  • The stability of the triammonium salt form under storage conditions (2–8 °C, protected from air and light) is critical to maintain isotopic integrity and biological activity.

Chemical Reactions Analysis

Types of Reactions

Isopentenyl Pyrophosphate-d5 Triammonium Salt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxygenated derivatives, while reduction can produce deuterated hydrocarbons .

Scientific Research Applications

Isopentenyl Pyrophosphate-d5 Triammonium Salt is a deuterated form of isopentenyl pyrophosphate, which is utilized in pharmaceutical and biochemical research . Isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) are essential building blocks in the biosynthesis of isoprenoids (terpenoids) . Isoprenoids are a diverse class of organic molecules found in Eukarya, Archaea, and Bacteria .

Terpenoid Biosynthesis

  • Role of IPP and DMAPP Isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) are precursors in terpenoid synthesis via the mevalonate (MVA) and 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways .
  • Isomerization by IPPI Isopentenyl-diphosphate isomerase (IPPI) is an enzyme that catalyzes the isomerization of IPP to DMAPP, which are then condensed to form geranyl diphosphate (GPP). GPP is further condensed with IPP to produce farnesyl diphosphate (FPP) and geranylgeranyl diphosphate (GGPP) .
  • Downstream Products GGPP is involved in chlorophyll biosynthesis, while FPP is a precursor to juvenile hormone (JH) .

Whitefly Case Study

  • Gene Identification An isopentenyl pyrophosphate isomerase gene (BtabIPPI) was cloned from the whitefly (B. tabaci) genome and found to be highly expressed in adult females .
  • RT-qPCR Analysis The relative expression level of BtabIPPI in different developmental stages and tissues was determined using RT-qPCR . The RT-qPCR reaction mixture included diluted cDNA, SYBR Green PCR Master Mix, ROX Reference Dye II, forward and reverse primers, and nuclease-free water .
  • RNA Interference (RNAi) RNAi technology was used to silence the expression of BtabIPPI in adult females to confirm its role in fertility . The oviposition rate was estimated by counting the number of eggs laid per surviving whitefly, and the hatching rate was calculated as the percentage of hatched eggs .
  • JH Titer Determination The effect of BtabIPPI silencing on reproduction was studied by collecting adults treated with dsBtabIPPI and a control group treated with dsEGFP. An insect JH ELISA kit was used to determine the differences in JH titers between the control and experimental groups .

Immunological Research

  • Activation of γδ T lymphocytes: Isopentenyl pyrophosphate can activate CD56+ γδ T lymphocytes .
  • Transwell Co-culture In Transwell experiments, γδ T cells were separated from γδ T cell-depleted PBMC by a micro-porous polycarbonated membrane, allowing soluble factors to diffuse between the upper and lower wells. Cells were cultured with IPP and IL-2 .
  • Flow Cytometry Cells were stained for cell surface markers using antibodies against γδ TCR-FITC, CD3-PerCP, and CD56-APC . CD107a-PE Ab was added to detect granule release by γδ T cells .

Mechanism of Action

The mechanism of action of Isopentenyl Pyrophosphate-d5 Triammonium Salt involves its role as an intermediate in the biosynthesis of terpenes and other isoprenoids. It acts as a substrate for enzymes such as geranylgeranyl pyrophosphate synthase, which catalyzes the addition of isopentenyl pyrophosphate to dimethylallyl pyrophosphate to form geranylgeranyl pyrophosphate. This reaction is crucial for the production of carotenoids and geranylated proteins .

Comparison with Similar Compounds

Structural and Functional Analogues

Isopentenyl Pyrophosphate Triammonium Salt (IPP Triammonium Salt)
  • CAS Number : 116057-53-5
  • Molecular Formula : C5H21N3O7P2
  • Molecular Weight : 297.18 g/mol
  • Role: IPP serves as a universal precursor for isoprenoids, including sterols, dolichols, and ubiquinones. It condenses with dimethylallyl pyrophosphate (DMAPP) to form geranyl pyrophosphate (GPP), the first committed step in terpene biosynthesis .
  • Applications : Used in rescue assays to reverse statin-induced cytotoxicity in cancer cells and in enzymatic studies of decaprenyl phosphate synthesis .
Dimethylallyl Pyrophosphate Triammonium Salt (DMAPP Triammonium Salt)
  • CAS Number : 1186-30-7
  • Molecular Formula : C5H21N3O7P2
  • Molecular Weight : 297.18 g/mol
  • Structural Difference : DMAPP is a structural isomer of IPP, with a double bond between carbons 1 and 2 (vs. 2 and 3 in IPP) .
  • Role: Acts as the initiating molecule in polyprenyl chain elongation. DMAPP condenses with IPP to form GPP, farnesyl pyrophosphate (FPP), and longer isoprenoids .
  • Applications : Critical for studying protein prenylation and metabolic disorders linked to the MVA pathway .
Farnesyl Pyrophosphate Ammonium Salt (FPP Ammonium Salt)
  • CAS Number: Not explicitly listed in evidence; commercial catalog numbers include F6892 (Sigma) .
  • Molecular Formula : C15H28O7P2 (ammonium salt form varies)
  • Role: A C15 isoprenoid involved in protein farnesylation, cholesterol synthesis, and Coenzyme Q10 production .
  • Applications : Used in assays to study nitrogen-containing bisphosphonate inhibition of farnesyl pyrophosphate synthase .
Geranylgeranyl Pyrophosphate Ammonium Salt (GGPP Ammonium Salt)
  • CAS Number: Not explicitly listed; catalog numbers include G6025 (Sigma) .
  • Molecular Formula : C20H36O7P2 (ammonium salt form varies)
  • Role: A C20 isoprenoid essential for geranylgeranylation of proteins like Rho GTPases, impacting cell signaling and cancer progression .

Comparative Analysis Table

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Role Applications
IPP-d5 Triammonium Salt 116057-53-5 C5H21N3O7P2 (deuterated) ~302.22* Isotopic tracer for metabolic studies Antitumor agent synthesis, NMR/MS tracing
IPP Triammonium Salt 116057-53-5 C5H21N3O7P2 297.18 Substrate for terpene biosynthesis Rescue assays, enzymatic studies
DMAPP Triammonium Salt 1186-30-7 C5H21N3O7P2 297.18 Initiator for polyprenyl chain elongation Protein prenylation, metabolic disease research
FPP Ammonium Salt - C15H28O7P2 ~450.3 Protein farnesylation, cholesterol synthesis Bisphosphonate drug studies
GGPP Ammonium Salt - C20H36O7P2 ~538.4 Protein geranylgeranylation Cancer cell signaling research

*Estimated molecular weight accounting for five deuterium substitutions.

Key Differences and Research Implications

Isotopic Labeling: IPP-d5 enables tracking in metabolic flux studies, whereas non-deuterated IPP is used in functional assays .

Structural Isomerism : DMAPP’s distinct double bond position makes it indispensable for initiating chain elongation, unlike IPP, which primarily extends chains .

Downstream Products : FPP and GGPP are critical for post-translational protein modifications, impacting drug targeting in oncology and metabolic diseases .

Biological Activity

Isopentenyl pyrophosphate-d5 triammonium salt (IPP-d5) is a labeled derivative of isopentenyl pyrophosphate (IPP), an important intermediate in the isoprenoid biosynthesis pathway. This compound has garnered attention for its biological activities, particularly in relation to its role as a substrate in various enzymatic reactions and its potential therapeutic applications.

  • Chemical Formula : C5_5H12_{12}O7_7P2_2
  • Molecular Weight : 270.19 g/mol
  • Structure : IPP-d5 features a pyrophosphate group, which is critical for its biological activity, particularly in enzymatic pathways involving prenylation.

Biological Activities

  • Role in Isoprenoid Biosynthesis
    • IPP is a precursor to essential isoprenoids, which are vital for various biological functions, including hormone synthesis and cellular signaling.
    • It serves as a substrate for enzymes such as geranylgeranyl diphosphate synthase and farnesyltransferase, which are involved in the post-translational modification of proteins.
  • Antimicrobial Properties
    • Studies have indicated that analogs of IPP can inhibit undecaprenyl pyrophosphate (UPP) synthase, an enzyme that plays a crucial role in bacterial cell wall synthesis. Inhibition of this enzyme can lead to antimicrobial effects, making IPP derivatives potential candidates for antibiotic development .
  • Cell Proliferation and Cancer Research
    • The inhibition of farnesyltransferase by certain IPP analogs has been linked to reduced cell proliferation, suggesting a potential application in cancer therapy. Compounds that interfere with this pathway may help control tumor growth .
  • Metabolic Engineering Applications
    • IPP-d5 can be utilized in metabolic engineering to enhance the production of valuable terpenoids and terpenes in microbial systems, thus contributing to the development of sustainable bioprocesses for pharmaceuticals and biofuels .

Table 1: Summary of Biological Activities of this compound

ActivityDescriptionReference
Enzymatic SubstrateServes as a substrate for prenyltransferases involved in protein modification
Antimicrobial PotentialInhibits UPP synthase leading to antibacterial effects
Cancer Cell ProliferationInhibits farnesyltransferase affecting tumor growth
Metabolic EngineeringEnhances production of terpenoids in engineered microbes

Case Studies

  • Inhibition of UPP Synthase :
    • A study demonstrated that certain dicarboxylate-containing IPP analogs showed significant inhibition of UPP synthase with IC50_{50} values around 135 µM, highlighting their potential as antimicrobial agents .
  • Cancer Research :
    • Research on the competitive inhibition of farnesyltransferase by IPP analogs revealed Ki_i values indicating effective inhibition, suggesting their utility in cancer treatment strategies targeting cell proliferation pathways .

Q & A

Q. What experimental designs leverage kinetic isotope effects (KIE) with IPP-d5 in enzyme mechanism studies?

  • Methodological Answer: Compare reaction rates of deuterated vs. non-deuterated IPP in prenyltransferase assays. For example, a primary KIE (kH/kD > 1) suggests rate-limiting C-H bond cleavage. Use stopped-flow spectroscopy or quench-flow LC-MS to capture transient intermediates .

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